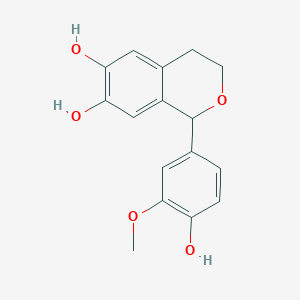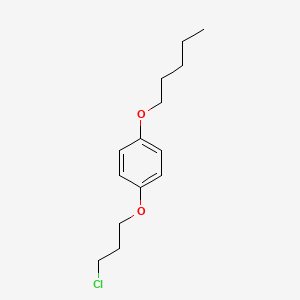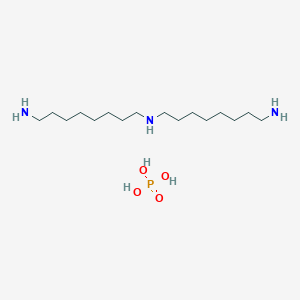
3-Amino-4-(aminomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(aminomethyl)benzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, characterized by the presence of amino groups at the 3 and 4 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(aminomethyl)benzamide typically involves the acylation of 4-aminomethylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective monoacylation, as the presence of two amino groups in different chemical environments can lead to the formation of by-products .
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using a continuous flow microreactor system. This method allows for precise control over reaction parameters, leading to higher yields and selectivity. The use of microreactors also facilitates the determination of intrinsic reaction kinetics, which can be used to further optimize the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the benzamide.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-4-(aminomethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(aminomethyl)benzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
- 3-Amino-4-methylbenzamide
- 4-(aminomethyl)benzamide
- 3-Amino-4-methoxybenzamide
Comparison: 3-Amino-4-(aminomethyl)benzamide is unique due to the presence of two amino groups at specific positions on the benzene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Amino-4-methylbenzamide lacks the additional amino group, which can significantly alter its reactivity and applications .
Propiedades
Número CAS |
404029-16-9 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-amino-4-(aminomethyl)benzamide |
InChI |
InChI=1S/C8H11N3O/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4,9-10H2,(H2,11,12) |
Clave InChI |
GUAMYOVAFGKFTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



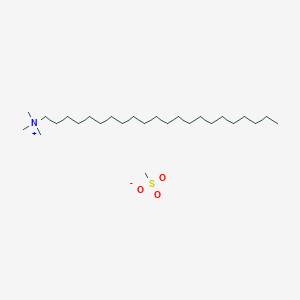
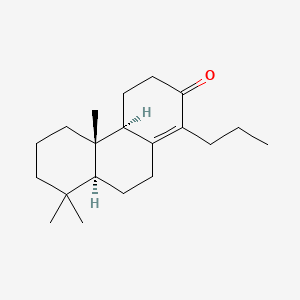
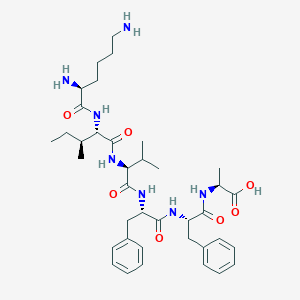
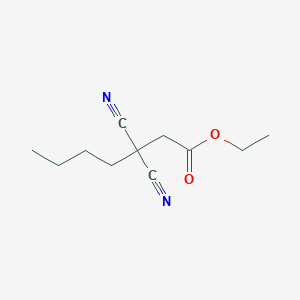
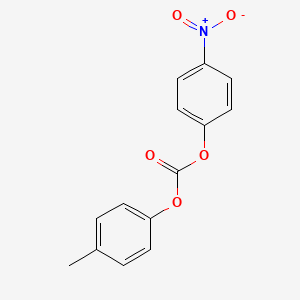
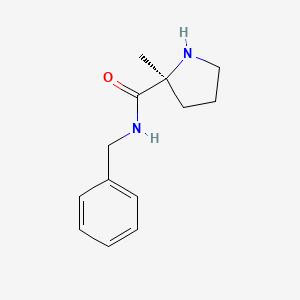
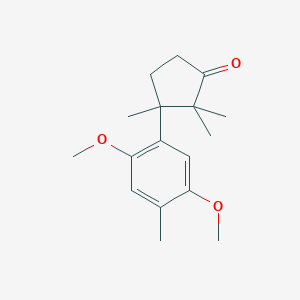
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
